

# Evaluating the Adjuvant Effect of Dog-IM4 in Vaccines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of vaccine adjuvant technology is rapidly evolving, with novel delivery systems and immunostimulatory molecules continuously emerging. Among these, the ionizable lipid **Dog-IM4**, a key component of lipid nanoparticle (LNP) formulations for mRNA vaccines, has garnered attention for its potential to enhance vaccine stability and immunogenicity. This guide provides an objective comparison of **Dog-IM4**'s performance with other established and contemporary vaccine adjuvants, supported by available experimental data. We also offer detailed methodologies for key experiments to aid researchers in their evaluation of vaccine adjuvants.

# **Performance Comparison of Vaccine Adjuvants**

Direct head-to-head comparative studies of **Dog-IM4** LNPs against traditional adjuvants like aluminum salts (Alum), and oil-in-water emulsions (MF59 and AS03) are not extensively available in published literature. The primary focus of existing research has been on comparing **Dog-IM4** with other ionizable lipids within LNP formulations for mRNA vaccines. This guide, therefore, presents data from these studies and offers a qualitative comparison to the known performance of other widely used adjuvants.

### **Immunogenicity and Efficacy Data**

The following tables summarize key quantitative data from studies evaluating **Dog-IM4** and its variants as vaccine adjuvants.



Table 1: Comparison of **Dog-IM4** LNPs with other Ionizable Lipid LNPs for an mRNA Influenza Vaccine in Mice[1]

| Adjuvant/LNP Formulation                   | Antigen Dose (μg of<br>mRNA) | Mean Hemagglutination<br>Inhibition (HAI) Titer (Day<br>42) |
|--------------------------------------------|------------------------------|-------------------------------------------------------------|
| Dog-IM4 LNP                                | 5                            | ~4000                                                       |
| Dog-IM4 LNP                                | 1                            | ~830                                                        |
| L319 LNP                                   | 5                            | ~4000                                                       |
| DOG-IM2 LNP                                | 5                            | ~1000                                                       |
| DOG-IM2 LNP                                | 1                            | Undetectable                                                |
| Monovalent Inactivated Vaccine (Vaxigrip®) | 10                           | ~4000                                                       |

• Interpretation: In this study, **Dog-IM4** LNPs were as potent as L319 LNPs at a 5 μg mRNA dose, inducing high functional antibody titers comparable to a standard inactivated influenza vaccine.[1] Notably, at a lower 1 μg dose, **Dog-IM4** LNPs maintained a high average HAI titer, while the response with DOG-IM2 LNPs was undetectable.[1]

Table 2: Comparison of **Dog-IM4** LNPs with L319 LNPs for an mRNA Influenza Vaccine in Non-Human Primates[1]

| Adjuvant/LNP<br>Formulation | Antigen Dose<br>(μg of mRNA) | Mean<br>Hemagglutinat<br>ion Inhibition<br>(HAI) Titer<br>(Day 42) | IFN-y<br>secreting<br>cells/10 <sup>6</sup><br>PBMCs | IL-4 secreting<br>cells/10 <sup>6</sup><br>PBMCs |
|-----------------------------|------------------------------|--------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------|
| Dog-IM4 LNP                 | 50                           | ~2500                                                              | ~20-400                                              | ~1-50                                            |
| Dog-IM4 LNP                 | 10                           | ~1000                                                              | -                                                    | -                                                |
| L319 LNP                    | 50                           | ~2500                                                              | Similar to Dog-<br>IM4                               | Similar to Dog-<br>IM4                           |



 Interpretation: In non-human primates, Dog-IM4 LNPs at a 50 µg dose induced HAI titers similar to L319 LNPs.[1] The immune response was Th1-biased, as indicated by a higher frequency of IFN-γ secreting cells compared to IL-4 secreting cells, a trend also observed with L319 LNPs.

Table 3: Comparison of S-Ac7-Dog LNP with K-Ac7-Dsa LNP for a Quadrivalent Influenza Vaccine (QIV) in Mice

| Adjuvant/LNP<br>Formulation<br>(+QIV) | Total IgG Titer                   | lgG1 Titer                | lgG2a Titer   | Hemagglutinat<br>ion Inhibition<br>(HAI) Titer |
|---------------------------------------|-----------------------------------|---------------------------|---------------|------------------------------------------------|
| S-Ac7-Dog LNP<br>(SDI)                | Slightly higher<br>than K-Ac7-Dsa | Higher than K-<br>Ac7-Dsa | Balanced with | Significantly<br>higher with<br>IMDQ-PEG-Chol  |
| K-Ac7-Dsa LNP<br>(SDI)                | -                                 | -                         | Balanced with | No significant difference from unadjuvanted    |

Interpretation: The ionizable lipid S-Ac7-Dog, a variant of the **Dog-IM4** family, when formulated in LNPs with a RIG-I agonist (SDI), induced slightly higher total IgG and higher IgG1 antibody titers compared to K-Ac7-Dsa LNPs. The S-Ac7-Dog LNP formulation also led to significantly higher HAI titers when combined with a TLR7/8 agonist (IMDQ-PEG-Chol), suggesting a potent synergistic adjuvant effect.

Table 4: Stability and In Vivo Protein Expression of **Dog-IM4** LNPs vs. L319 and MC3 LNPs

| LNP Formulation | Storage Condition | Loss of in vivo bioactivity (hEPO expression) |
|-----------------|-------------------|-----------------------------------------------|
| Dog-IM4 LNP     | 25 weeks at 4°C   | <20%                                          |
| L319 LNP        | 25 weeks at 4°C   | >80%                                          |
| MC3 LNP         | 25 weeks at 4°C   | >80%                                          |



• Interpretation: **Dog-IM4** LNPs demonstrated significantly enhanced thermostability, retaining most of their in vivo bioactivity after 25 weeks of storage at 4°C, a considerable improvement over L319 and MC3 LNPs.

### **Qualitative Comparison with Other Adjuvants**

- Dog-IM4 vs. Alum: Aluminum salts, the most widely used adjuvants in human vaccines, primarily induce a Th2-biased immune response, which is effective for vaccines requiring a strong antibody response. Dog-IM4 LNPs, particularly in the context of mRNA vaccines, have been shown to induce a more balanced Th1/Th2 or a Th1-biased response, which is crucial for protection against intracellular pathogens like viruses.
- Dog-IM4 vs. MF59 and AS03: These oil-in-water emulsion adjuvants are known to induce a potent, broad immune response, including both humoral and cellular immunity, and have been successfully used in influenza vaccines. They create an "immunocompetent environment" at the injection site, recruiting innate immune cells. While direct comparative data is lacking, the performance of Dog-IM4 LNPs in inducing robust antibody and T-cell responses suggests it is a potent adjuvant system, similar in effect to these emulsions.
- Dog-IM4 vs. TLR agonists (e.g., CpG): Toll-like receptor (TLR) agonists, such as CpG oligonucleotides (TLR9 agonists), are potent inducers of Th1 responses. The Th1-biased response observed with Dog-IM4 LNPs is comparable to that elicited by TLR agonists.
   Combining different adjuvant types, such as the S-Ac7-Dog LNP with a TLR7/8 agonist, has shown synergistic effects, highlighting the potential for multi-adjuvant strategies.

### Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of action and the experimental procedures for evaluation is critical for adjuvant research and development.

### **Adjuvant Signaling Pathways**

The following diagrams illustrate the general signaling pathways initiated by different classes of adjuvants.





Click to download full resolution via product page

Caption: General signaling pathways of different adjuvant classes.

## **Experimental Workflow for Adjuvant Evaluation**

The following diagram outlines a typical experimental workflow for evaluating and comparing vaccine adjuvants in a pre-clinical setting.





Click to download full resolution via product page

Caption: Experimental workflow for pre-clinical adjuvant evaluation.

# Detailed Experimental Protocols Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement

Objective: To quantify antigen-specific antibody titers in serum samples.

### Protocol:

- Coating: Coat 96-well microtiter plates with the target antigen (e.g., 1-2 μg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.
- Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).



- Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
- · Washing: Repeat the washing step.
- Sample Incubation: Add serial dilutions of serum samples to the wells and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a
  microplate reader. The antibody titer is typically defined as the reciprocal of the highest
  dilution that gives a reading above a predetermined cut-off value.

# **ELISpot Assay for Quantifying Cytokine-Secreting T- Cells**

Objective: To determine the frequency of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-y, IL-4).

#### Protocol:

- Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
- Washing and Blocking: Wash the plate and block with a suitable blocking buffer.



- Cell Plating: Add a known number of splenocytes or peripheral blood mononuclear cells (PBMCs) to each well.
- Antigen Stimulation: Stimulate the cells with the specific antigen (e.g., a peptide pool from the vaccine antigen) or a positive control (e.g., PMA/Ionomycin) and incubate for 18-24 hours at 37°C in a CO<sub>2</sub> incubator.
- Cell Removal: Wash the plate to remove the cells.
- Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
- Washing: Wash the plate.
- Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.
- Washing: Wash the plate.
- Substrate Addition: Add a substrate that forms an insoluble precipitate (e.g., AEC) and incubate until distinct spots appear.
- Data Analysis: Wash the plate with distilled water and allow it to dry. Count the number of spots in each well using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.

### **Hemagglutination Inhibition (HAI) Assay**

Objective: To measure the functional antibody response to influenza vaccines by assessing the ability of antibodies to inhibit virus-mediated agglutination of red blood cells.

#### Protocol:

- Serum Treatment: Treat serum samples with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors of hemagglutination, followed by heat inactivation.
- Serial Dilution: Perform serial two-fold dilutions of the treated serum in a 96-well V-bottom plate.



- Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the diluted serum and incubate at room temperature.
- Red Blood Cell Addition: Add a suspension of red blood cells (e.g., turkey or chicken RBCs)
   to each well and incubate at room temperature.
- Reading: Observe the wells for hemagglutination. A positive result (inhibition of agglutination)
  is indicated by the formation of a button of red blood cells at the bottom of the well. A
  negative result (agglutination) is indicated by a lattice formation of red blood cells.
- Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.

### Conclusion

**Dog-IM4**, as a component of LNP-based adjuvant systems for mRNA vaccines, demonstrates significant potential in enhancing vaccine immunogenicity and stability. The available data suggests that **Dog-IM4** LNPs can elicit robust and functional antibody responses, as well as a desirable Th1-biased cellular immune response, which is comparable to or exceeds that of other ionizable lipids. While direct comparative data with traditional adjuvants like Alum, MF59, and AS03 is limited, the performance characteristics of **Dog-IM4** LNPs position them as a promising platform for the development of next-generation vaccines, particularly for those where a strong T-cell response is critical for efficacy. Further head-to-head studies with a broader range of adjuvants and vaccine platforms will be crucial to fully elucidate the comparative advantages of **Dog-IM4**. The experimental protocols provided in this guide offer a standardized framework for conducting such evaluations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Evaluating the Adjuvant Effect of Dog-IM4 in Vaccines: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#evaluating-the-adjuvant-effect-of-dog-im4-in-vaccines]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com